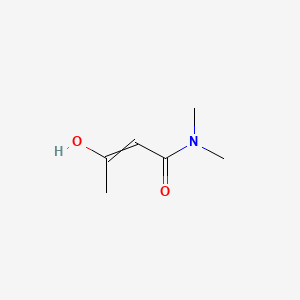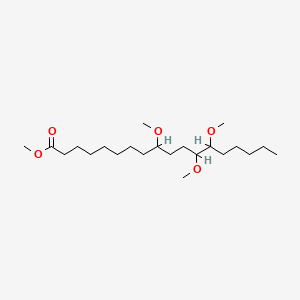
Methyl 9,12,13-trimethoxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 9,12,13-trimethoxyoctadecanoate is a chemical compound with the molecular formula C22H44O5 It is a methyl ester derivative of octadecanoic acid, featuring three methoxy groups at the 9th, 12th, and 13th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 9,12,13-trimethoxyoctadecanoate typically involves the esterification of 9,12,13-trimethoxyoctadecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors. The product is then subjected to industrial purification processes to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 9,12,13-trimethoxyoctadecanoate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or ethers depending on the substituent introduced.
Scientific Research Applications
Methyl 9,12,13-trimethoxyoctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 9,12,13-trimethoxyoctadecanoate involves its interaction with specific molecular targets and pathways. The methoxy groups and ester functionality allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 9,12,13-trimethoxyoctadecanoate: Unique due to the presence of three methoxy groups.
Methyl 9,12-dimethoxyoctadecanoate: Lacks one methoxy group compared to this compound.
Methyl 9-methoxyoctadecanoate: Contains only one methoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications where such structural features are required .
Properties
CAS No. |
55255-76-0 |
|---|---|
Molecular Formula |
C22H44O5 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
methyl 9,12,13-trimethoxyoctadecanoate |
InChI |
InChI=1S/C22H44O5/c1-6-7-11-15-20(25-3)21(26-4)18-17-19(24-2)14-12-9-8-10-13-16-22(23)27-5/h19-21H,6-18H2,1-5H3 |
InChI Key |
FCJGXRGUSJGSOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(CCC(CCCCCCCC(=O)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


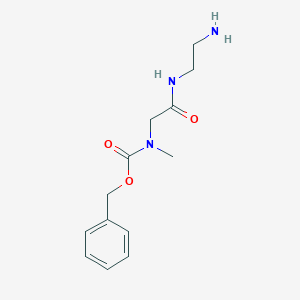
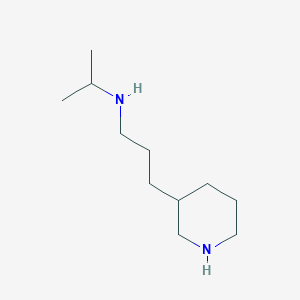
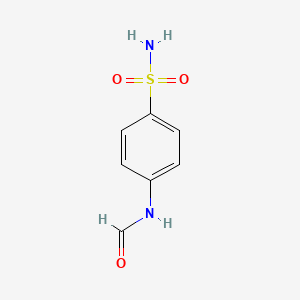

![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
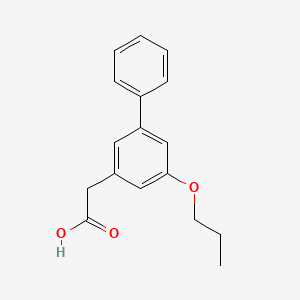
![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)

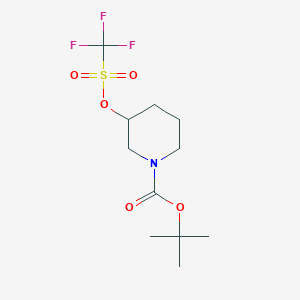
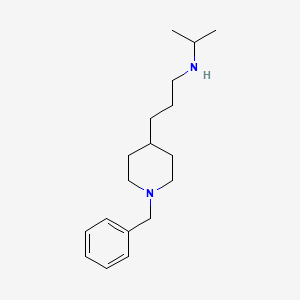
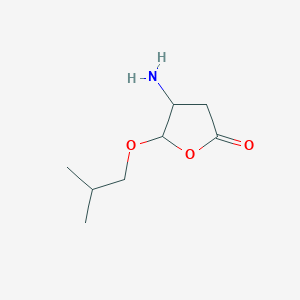
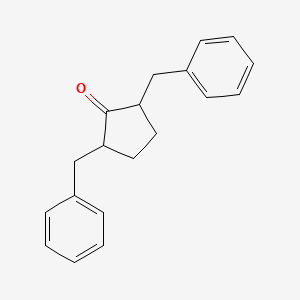
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
